N'-benzyl-N'-(2-chloroprop-2-enyl)acetohydrazide
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Overview
Description
N’-benzyl-N’-(2-chloroprop-2-enyl)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzyl group, a chloropropenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N’-(2-chloroprop-2-enyl)acetohydrazide typically involves the reaction of benzylhydrazine with 2-chloroprop-2-enyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-benzyl-N’-(2-chloroprop-2-enyl)acetohydrazide may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N’-(2-chloroprop-2-enyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines or other reduced derivatives.
Substitution: The chloropropenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazines.
Scientific Research Applications
N’-benzyl-N’-(2-chloroprop-2-enyl)acetohydrazide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-benzyl-N’-(2-chloroprop-2-enyl)acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
- N-benzyl-2-chloro-N-phenylpropanamide
- N-benzyl-4-chloro-2-pyridinecarboxamide
Uniqueness
N’-benzyl-N’-(2-chloroprop-2-enyl)acetohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
7696-79-9 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
N'-benzyl-N'-(2-chloroprop-2-enyl)acetohydrazide |
InChI |
InChI=1S/C12H15ClN2O/c1-10(13)8-15(14-11(2)16)9-12-6-4-3-5-7-12/h3-7H,1,8-9H2,2H3,(H,14,16) |
InChI Key |
UQBMBFPOJFFWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN(CC1=CC=CC=C1)CC(=C)Cl |
Origin of Product |
United States |
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